molecular formula C14H10BrFN2O B5566444 N'-(4-bromobenzylidene)-4-fluorobenzohydrazide

N'-(4-bromobenzylidene)-4-fluorobenzohydrazide

Cat. No.: B5566444
M. Wt: 321.14 g/mol
InChI Key: RDWHVIYABJDEJJ-RQZCQDPDSA-N
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Description

N’-(4-bromobenzylidene)-4-fluorobenzohydrazide is a hydrazone derivative that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom on the benzylidene moiety and a fluorine atom on the benzohydrazide moiety, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzylidene)-4-fluorobenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-fluorobenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized to obtain pure N’-(4-bromobenzylidene)-4-fluorobenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(4-bromobenzylidene)-4-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzylidene)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone moiety.

    Reduction: Hydrazine derivatives.

    Substitution: Products with substituted bromine or fluorine atoms.

Scientific Research Applications

N’-(4-bromobenzylidene)-4-fluorobenzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its hydrazone moiety which is known for various biological activities.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzylidene)-4-fluorobenzohydrazide involves its interaction with biological targets through its hydrazone moiety. This moiety can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-bromobenzylidene)-4-fluorobenzohydrazide is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWHVIYABJDEJJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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